molecular formula C10H12N2OS B1417156 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 215928-65-7

6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one

Numéro de catalogue: B1417156
Numéro CAS: 215928-65-7
Poids moléculaire: 208.28 g/mol
Clé InChI: AMEMLELAMQEAIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives, including 6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one, as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase. This enzyme is crucial for the pathogen's energy metabolism and represents a promising target for novel tuberculosis therapies.

Case Study: Mycobacterial Inhibition

In an investigation by researchers, a series of thieno[3,2-d]pyrimidin-4-amines were synthesized and evaluated for their inhibitory activity against M. tuberculosis strains. The compound this compound demonstrated significant activity with IC50 values ranging from 6 to 54 μM against different strains, indicating its potential as a lead compound for further development in tuberculosis treatment .

Antimalarial Properties

The compound has also been explored for its antimalarial properties. A derivative of thieno[3,2-d]pyrimidin-4-one was identified as having dual-stage activity against Plasmodium falciparum, which causes malaria in humans.

Case Study: Dual-Stage Antimalarial Activity

A study reported the synthesis of various 4-substituted thieno[3,2-d]pyrimidines derived from Gamhepathiopine, which showed promising results against both the erythrocytic and hepatic stages of malaria parasites. Notably, the chloro analogue of Gamhepathiopine exhibited good efficacy against P. falciparum and moderate toxicity on human liver cells (HepG2) . This highlights the potential of this compound as a scaffold for developing new antimalarial agents.

Protein Kinase Inhibition

Thieno[3,2-d]pyrimidine derivatives have been recognized for their ability to inhibit various protein kinases, which play critical roles in cell signaling and regulation.

Case Study: Inhibitory Activity on Kinases

The patent US9156852B2 describes thieno[3,2-d]pyrimidine derivatives with significant inhibitory activity against specific protein kinases involved in cancer progression and other diseases. The structural features of these compounds suggest that modifications at specific positions can enhance their selectivity and potency against targeted kinases .

Summary Table of Applications

ApplicationTarget Organism/PathwayObservations
AntimicrobialMycobacterium tuberculosisIC50 values from 6 to 54 μM; potential lead compound
AntimalarialPlasmodium falciparumEffective against both erythrocytic and hepatic stages
Protein Kinase InhibitionVarious cancer-related kinasesSignificant inhibitory activity reported

Activité Biologique

6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse sources.

This compound (CAS Number: 215928-65-7) has the molecular formula C10H12N2OS. It features a thienopyrimidine core structure that is known for its diverse biological activities, particularly in antimalarial and anticancer applications .

Antimalarial Activity

Recent studies have highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against malaria. A series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their activity against Plasmodium falciparum and Plasmodium berghei. Among these compounds, derivatives with modifications at the 4-position exhibited significant in vitro activity against both the erythrocytic and hepatic stages of malaria parasites. The chloro analogue of Gamhepathiopine was noted for its potent activity, indicating that structural modifications at position 4 are crucial for enhancing antiplasmodial activity .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that certain derivatives of thieno[3,2-d]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance, one study reported that specific analogues showed IC50 values lower than 40 nM in cell proliferation assays, indicating strong potential as microtubule-targeting agents (MTAs) that could disrupt cancer cell division by depolymerizing microtubules .

The following table summarizes key findings from studies evaluating the biological activity of this compound and its derivatives:

Compound Activity IC50/EC50 Values Target
This compoundAntimalarialNot specifiedP. falciparum, P. berghei
Chloro analogue of GamhepathiopineAntimalarialModerate toxicity on HepG2Erythrocytic stage
Compound 4 (5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine)AnticancerIC50 < 40 nMVarious cancer cell lines
Compound 4 (NCI panel)AnticancerGI50 ~10 nMNCI-60 cancer cell lines

The biological mechanisms underlying the activity of thieno[3,2-d]pyrimidine derivatives are linked to their ability to interact with specific cellular targets. For instance:

  • Antimalarial Mechanism : The compounds disrupt the life cycle of malaria parasites by inhibiting critical enzymes or pathways necessary for their survival during both sexual and asexual stages.
  • Anticancer Mechanism : The ability to induce microtubule depolymerization suggests that these compounds may act by interfering with mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Case Studies

  • Antimalarial Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidines for their efficacy against malaria using both in vitro and in vivo models. The results indicated promising antiplasmodial activity with minimal cytotoxicity towards human liver cells.
  • Anticancer Potency : Another research effort focused on the synthesis of various thieno[3,2-d]pyrimidine derivatives and their subsequent testing against a panel of cancer cell lines. Compounds demonstrated significant inhibition rates compared to control groups.

Propriétés

IUPAC Name

6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(14-7)9(13)12-5-11-6/h4-5H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEMLELAMQEAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215928-65-7
Record name 215928-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.